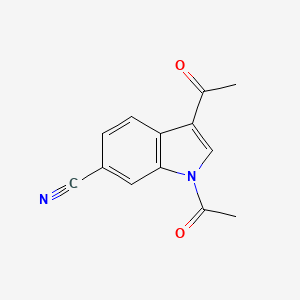

1,3-diacetyl-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diacetylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIYJYHZMJYUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=C1C=CC(=C2)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diacetyl 1h Indole 6 Carbonitrile and Analogous Indole Scaffolds

Established Synthetic Routes to N-Acetylated Indoles

N-acylindoles are significant motifs in numerous biologically active compounds and serve as valuable synthetic intermediates. rsc.orgnih.gov The selective acylation of the indole (B1671886) nitrogen can be challenging due to the competing reactivity of the C-3 position, which is often more nucleophilic. nih.gov Consequently, various methods have been developed to achieve chemoselective N-acylation.

Acylation Reactions at the Indole Nitrogen

Direct acylation at the indole nitrogen is typically achieved by treating the indole with a reactive acylating agent in the presence of a base. A common approach involves the use of acid chlorides, such as acetyl chloride, with a base like sodium hydroxide (B78521) in a phase-transfer catalysis system. clockss.org Alternative methods employ carboxylic acids directly, activated by reagents like boric acid, although this may require high temperatures and long reaction times. clockss.org

More recent and milder techniques have been developed to improve functional group tolerance and avoid harsh reagents. nih.gov One such method utilizes thioesters as stable acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃), allowing for the efficient N-acylation of various indoles. nih.gov Another innovative approach is the oxidative N-acylation using aldehydes as the acyl source, catalyzed by N-heterocyclic carbenes (NHCs), which proceeds under ambient conditions and exhibits high chemoselectivity for the nitrogen atom. rsc.org Dehydrogenative coupling of indoles with alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), also provides an efficient route to N-acylated indoles from readily available starting materials. nih.gov

| Method | Acylating Agent | Catalyst/Base | Key Features |

| Phase-Transfer Catalysis | Acid Chloride | NaOH / Phase-Transfer Catalyst | Widely used, requires reactive acylating agents. clockss.org |

| Boric Acid Catalysis | Carboxylic Acid | Boric Acid | Direct use of carboxylic acids, economical. clockss.org |

| Thioester-Based Acylation | Thioester | Cs₂CO₃ | Mild conditions, stable acyl source. nih.gov |

| Oxidative NHC-Catalysis | Aldehyde | N-Heterocyclic Carbene (NHC) | High chemoselectivity, ambient conditions. rsc.org |

| Dehydrogenative Coupling | Alcohol | Tetrapropylammonium perruthenate (TPAP) | Efficient, uses alcohols as acyl precursors. nih.gov |

Acylation at C-3 Position and Subsequent N-Acylation

Due to the high electron density at the C-3 position of the indole nucleus, electrophilic substitution reactions such as Friedel-Crafts acylation preferentially occur at this site. nih.govacs.orgresearchgate.net The synthesis of 3-acetylindoles is commonly achieved by reacting indoles with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net A general method for this transformation employs dialkylaluminum chlorides (e.g., Et₂AlCl), which allows for the selective C-3 acylation of indoles bearing various functional groups without the need for NH protection. organic-chemistry.org

Once the C-3 position is acylated, the subsequent N-acylation can be performed to yield 1,3-diacetylated products. For instance, treating indole with acetic anhydride in the presence of phosphoric acid can directly yield 1,3-diacetyl indole. researchgate.net Alternatively, a stepwise approach can be used where 3-acetylindole (B1664109) is first synthesized and then subjected to N-acylation conditions. The treatment of 1-acylindoles with acetyl chloride and a catalyst like aluminum chloride (AlCl₃) can produce 1-acyl-3-acetylindoles in high yields. researchgate.net The 1-acetyl group can later be selectively removed via hydrolysis if only the C-3 acetyl group is desired. researchgate.net

| Step | Reaction | Reagents | Position Targeted |

| 1 | Friedel-Crafts Acylation | Acetic Anhydride or Acetyl Chloride / Lewis Acid (e.g., Et₂AlCl) | C-3 researchgate.netorganic-chemistry.org |

| 2 | N-Acylation | Acetic Anhydride / Phosphoric Acid or Acetyl Chloride / AlCl₃ | N-1 researchgate.netresearchgate.net |

Rearrangement-Based Approaches for Acetylindoles

Rearrangement reactions offer an alternative, though often lower-yielding, pathway to acetylindoles. One documented example is the acid-catalyzed rearrangement of 2-acetylindole (B14031) to 3-acetylindole. When 2-acetylindole is treated with polyphosphoric acid at elevated temperatures, it can rearrange to form the more thermodynamically stable 3-acetylindole, albeit in very low yields. researchgate.net While not a primary synthetic route, such rearrangements highlight the relative stabilities of substituted indole isomers. The Fischer indole synthesis, a classical method involving the rearrangement of phenylhydrazones, can also be adapted to produce 3-acetylindoles by using appropriate precursors like 3-(2-phenylhydrazono)butan-2-one. researchgate.net

Strategies for Introducing Carbonitrile Functionality to Indole Systems

The introduction of a carbonitrile (-CN) group onto the indole scaffold is a valuable transformation, as the nitrile can serve as a precursor for other functional groups or as a key pharmacophore. Synthesizing indole-6-carbonitrile derivatives requires methods that can selectively functionalize the benzene (B151609) ring portion of the heterocycle.

Direct Cyanation Methods

Direct C-H cyanation has emerged as a powerful and atom-economical strategy for synthesizing aromatic nitriles. Several catalytic systems have been developed for the cyanation of indoles. Palladium-catalyzed reactions can achieve C-H cyanation at the 3-position using a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source. rsc.org For direct cyanation with electrophilic cyanating agents, gallium(III) chloride (GaCl₃) has been shown to efficiently catalyze the reaction between indoles and N-cyanosuccinimide to afford 3-cyanoindoles with excellent regioselectivity. nih.gov

Electrochemical methods provide a transition-metal-free alternative for C-H cyanation. An electrochemical approach using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and tris(4-bromophenyl)amine (B153671) as a redox catalyst enables the site-selective cyanation of indoles. acs.orgorganic-chemistry.org This method is conducted in a simple undivided cell at room temperature and avoids the need for chemical oxidants. acs.orgorganic-chemistry.org

| Method | Cyanide Source | Catalyst/Mediator | Key Features |

| Palladium-Catalyzed | NH₄HCO₃ / DMSO | Palladium Catalyst | Uses a safe, non-toxic cyanide source surrogate. rsc.org |

| Gallium-Catalyzed | N-Cyanosuccinimide | GaCl₃ | Employs a bench-stable electrophilic cyanating agent. nih.gov |

| Electrochemical | Trimethylsilyl cyanide (TMSCN) | Tris(4-bromophenyl)amine (Redox Catalyst) | Transition-metal-free, mild conditions. acs.orgorganic-chemistry.org |

| Copper-Catalyzed | Acetonitrile (B52724) | Copper Catalyst / TEMPO | Uses acetonitrile as the cyano source via an in-situ iodination/cyanation process. acs.org |

Synthesis via Precursor Derivatives with Cyanide Reagents

Classical methods for introducing a nitrile group often rely on the conversion of a pre-existing functional group. A common strategy involves the Sandmeyer reaction, where an amino group at the desired position (e.g., 6-aminoindole) is converted to a diazonium salt and subsequently displaced by a cyanide anion, typically from a copper(I) cyanide source. Another well-established route is the Rosenmund-von Braun reaction, which involves the displacement of a halogen (e.g., 6-bromoindole) with a metallic cyanide, most commonly copper(I) cyanide, often at high temperatures.

A more specific route to indole-3-carbonitriles involves the dehydration of indole-3-carboxaldehyde (B46971) oxime. orgsyn.org This transformation can be achieved using various dehydrating agents. This method is part of a broader strategy where an aldehyde precursor is first installed on the indole ring and then converted to the nitrile. orgsyn.org

Integrated Synthetic Pathways for 1,3-Diacetyl-1H-indole-6-carbonitrile

The synthesis of 1,3-diacetyl-1H-indole-6-carbonitrile is not typically achieved in a single step but rather through a multi-step sequence. A plausible and efficient synthetic route involves the initial formation of the 6-cyanoindole (B17180) scaffold, followed by a diacetylation reaction.

Step 1: Synthesis of 6-Cyanoindole

A common method for introducing a cyano group at the C6 position of the indole ring is through transition-metal-catalyzed cyanation of a pre-functionalized indole. For instance, a 6-haloindole can be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Step 2: Diacetylation of 6-Cyanoindole

Once 6-cyanoindole is obtained, the subsequent diacetylation at the N1 and C3 positions can be accomplished. This is typically achieved by treating the 6-cyanoindole with an acetylating agent such as acetic anhydride. The reaction is often catalyzed by an acid. This two-step approach allows for the controlled introduction of the desired functional groups to produce 1,3-diacetyl-1H-indole-6-carbonitrile.

A generalized reaction scheme is presented below:

Catalytic Systems and Conditions in Indole Synthesis

The successful synthesis of functionalized indoles heavily relies on the choice of appropriate catalytic systems and reaction conditions. Both transition metal catalysis and acid/base catalysis play crucial roles in the formation of the target molecule.

Transition metals, particularly palladium, are instrumental in the functionalization of the indole nucleus, including the introduction of the vital cyano group at the C6 position. rsc.org Various palladium complexes have been shown to effectively catalyze C-H functionalization and cross-coupling reactions on the indole ring. rsc.org For the cyanation of a 6-haloindole, a typical catalytic system would involve a palladium(0) or palladium(II) precursor along with a suitable ligand.

| Catalyst/Ligand System | Cyanide Source | Typical Reaction Conditions |

| Pd(PPh₃)₄ | Zn(CN)₂ | DMF, 80-120 °C |

| Pd₂(dba)₃ / Xantphos | Zn(CN)₂ | Dioxane, 100 °C |

| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | DMA, 120 °C |

This table presents representative catalytic systems for the cyanation of aryl halides, which is applicable to 6-haloindoles.

Rhodium and ruthenium catalysts have also been explored for cyanation reactions of various aromatic and heteroaromatic compounds, offering alternative routes to nitrile-substituted indoles. researchgate.net

Acid catalysis is paramount in the acetylation of the indole ring. The Friedel-Crafts acylation of indoles typically occurs at the C3 position due to the high electron density at this site. The subsequent N-acetylation can also be promoted under acidic conditions. A common method for the diacetylation of indole involves the use of acetic anhydride in the presence of an acid catalyst like phosphoric acid. researchgate.net

Studies on the acetylation of indole have shown that the reaction of indole with acetic anhydride and acetic acid can yield 1,3-diacetylindole (B99430). researchgate.netcore.ac.uk The reaction is believed to proceed via the initial formation of 3-acetylindole, which is then further acetylated at the nitrogen atom. researchgate.netcore.ac.uk

Base catalysis can also be employed in certain steps of indole synthesis. For instance, in the preparation of substituted 2-cyanoindoles, potassium hydroxide has been used in an electrophilic substitution reaction to introduce iodine at the C3 position, which can then be further functionalized. nih.gov

Optimization of Reaction Parameters and Yields for Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry and purity of reagents.

The choice of solvent can significantly impact the solubility of reagents, the reaction rate, and the stability of intermediates. For transition-metal-catalyzed cyanations, polar aprotic solvents like DMF, dioxane, and DMA are often employed to facilitate the dissolution of the reactants and catalyst.

Reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or products, or the formation of unwanted byproducts. For instance, in the palladium-catalyzed synthesis of indole derivatives, temperatures can range from ambient to over 100°C depending on the specific catalytic system and substrates. nih.govbeilstein-journals.org Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product yield/purity.

Table of Solvent and Temperature Optimization for a Representative Indole Functionalization Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 45 |

| 2 | Dioxane | 80 | 60 |

| 3 | DMF | 80 | 75 |

| 4 | DMF | 100 | 85 |

| 5 | DMF | 120 | 82 (decomposition observed) |

This is a representative data table illustrating the effect of solvent and temperature on the yield of a generic indole functionalization reaction.

The stoichiometry of the reactants, particularly the ratio of the indole substrate to the acetylating or cyanating agent, must be carefully controlled. An excess of the acetylating agent is often used to drive the diacetylation reaction to completion.

The purity of the starting materials and reagents is also of utmost importance. Impurities can poison the catalyst, lead to the formation of side products, and complicate the purification of the final compound. For example, in palladium-catalyzed reactions, the presence of water or other nucleophiles can interfere with the catalytic cycle. Therefore, using high-purity, anhydrous reagents and solvents is often necessary to achieve high yields and reproducible results.

Green Chemistry Approaches in 1,3-Diacetyl-1H-indole-6-carbonitrile Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex heterocyclic compounds like indole derivatives. tandfonline.comnih.gov While specific literature detailing green synthetic routes exclusively for 1,3-diacetyl-1H-indole-6-carbonitrile is limited, the methodologies developed for analogous indole scaffolds, particularly for N- and C-acylation, provide a clear framework for developing more environmentally benign syntheses. These approaches prioritize the use of greener solvents, alternative energy sources like microwave irradiation, and efficient catalytic systems to improve sustainability. researchgate.netresearchgate.net

Conventional methods for the acylation of indoles often rely on traditional Friedel-Crafts conditions, which may involve stoichiometric amounts of Lewis acids and volatile organic solvents, leading to significant waste generation. nih.govresearchgate.net Green chemistry seeks to overcome these limitations by introducing innovative and eco-friendly alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages such as drastically reduced reaction times, improved product yields, and enhanced reaction selectivity. nih.govresearchgate.net In the context of indole acylation, microwave-assisted methods provide a rapid and efficient alternative to conventional heating.

One notable green method involves the regioselective 3-acylation of unprotected indoles using acid anhydrides. nih.gov This process is effectively catalyzed by Yttrium triflate (Y(OTf)₃) in the ionic liquid [BMI]BF₄ under microwave irradiation. nih.gov This combination allows for the completion of the reaction in a very short time, avoids the need for protecting groups on the indole nitrogen, and the catalytic system can be reused multiple times without a significant loss of activity. nih.gov The application of such a technique could foreseeably be adapted for the diacylation of an indole-6-carbonitrile precursor.

Innovative Catalytic Systems and Solvents

The development of novel catalysts and the use of environmentally friendly solvents are cornerstones of green synthetic chemistry for indole derivatives. openmedicinalchemistryjournal.com

Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure, high thermal stability, and good solubility for a range of compounds. google.com They can function as both the solvent and catalyst, simplifying reaction setups and often improving reactivity and selectivity. nih.govgoogle.com For instance, the use of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄) in conjunction with a metal triflate catalyst has proven highly effective for the Friedel-Crafts acylation of indoles. nih.gov

Reusable Catalysts: The principle of catalyst reusability is central to green chemistry. Iron, being an abundant and low-toxicity metal, is an attractive catalytic option. Iron-catalyzed protocols have been developed for the C-H bond alkylation of indoles under mild, additive-free conditions. rsc.org Similarly, solid acid catalysts like cellulose (B213188) sulfuric acid offer a non-hygroscopic, reusable, and environmentally benign option for synthesizing indole derivatives under solvent-free conditions. openmedicinalchemistryjournal.com Task-specific ionic liquids (TSILs) containing sulfonic acid groups have also been used as recyclable Brønsted acid catalysts for preparing 3-substituted indoles. openmedicinalchemistryjournal.com

Table 1: Comparison of Green Catalytic Systems for Indole Functionalization

| Catalytic System | Reaction Type | Key Green Features | Source |

|---|---|---|---|

| Y(OTf)₃ in [BMI]BF₄ | 3-Acylation | Microwave-assisted, short reaction time, reusable catalyst, no N-protection required. | nih.gov |

| Iron Catalyst | C-H Alkylation | Sustainable metal, additive-free, solvent-free or green solvent (2-MeTHF). | rsc.org |

| Cellulose Sulfuric Acid (CSA) | Synthesis of bis(indolyl)methanes | Solid acid catalyst, reusable, solvent-free conditions. | openmedicinalchemistryjournal.com |

| Sulfonic-acid-functionalized ionic liquid (TSIL) | Michael addition for 3-substituted indoles | Reusable up to ten times without significant loss of activity. | openmedicinalchemistryjournal.com |

Green Solvents: The replacement of volatile and toxic organic solvents is a primary goal of green chemistry. Water and polyethylene (B3416737) glycol (PEG) are excellent examples of green alternatives. openmedicinalchemistryjournal.com Water has been successfully used as a medium for the synthesis of 3-substituted indoles using a copper catalyst, making the process both economical and eco-friendly. openmedicinalchemistryjournal.com PEG-400 has been employed as a reaction medium and promoter for the catalyst-free synthesis of other 3-substituted indoles. openmedicinalchemistryjournal.com

Photocatalysis

Visible-light photocatalysis represents a modern and environmentally benign synthetic strategy. researchgate.net This approach allows for C-H bond activation under mild reaction conditions, thereby reducing energy consumption and waste generation. researchgate.net The merger of photoredox catalysis with transition-metal catalysis has provided highly efficient and regioselective pathways for the functionalization of various aromatic compounds, including indoles. researchgate.net Such methods could potentially be applied to the C-H acylation of the indole-6-carbonitrile core, offering a sustainable route that avoids harsh reagents.

While direct, documented green synthetic routes for 1,3-diacetyl-1H-indole-6-carbonitrile are not prevalent in existing literature, the principles and methodologies successfully applied to the synthesis and functionalization of analogous indole scaffolds provide a robust blueprint. By integrating microwave-assisted reactions, employing reusable and non-toxic catalysts, utilizing green solvents like water or ionic liquids, and exploring photocatalytic pathways, the synthesis of 1,3-diacetyl-1H-indole-6-carbonitrile can be aligned with the principles of sustainability and green chemistry.

Mechanistic Investigations of Chemical Transformations Involving 1,3 Diacetyl 1h Indole 6 Carbonitrile

Reaction Pathway Elucidation through Isotopic Labeling and Kinetic Studies

Isotopic labeling and kinetic studies are powerful tools for mapping reaction pathways. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can probe whether a specific bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). numberanalytics.com

The kinetic solvent isotope effect (KSIE) is observed when the reaction rate changes upon replacing a protic solvent like water (H₂O) with its deuterated counterpart (D₂O). This effect is particularly informative for reactions involving proton transfer. In the context of indole (B1671886) chemistry, KSIE studies can reveal the involvement of solvent molecules in protonation or deprotonation steps.

Inverse solvent kinetic isotope effects (SKIEs), where the reaction is faster in D₂O (kH/kD < 1), can indicate that a substrate's hydroxyl or amine group becomes more acidic in the transition state. mdpi.comsemanticscholar.org For instance, in enzyme-catalyzed reactions involving indole derivatives, such as with tryptophan synthase, KIE studies using 3-[²H]indole have been used to elucidate the nucleophilic addition-tautomerization mechanism. nih.gov

Table 1: Kinetic Isotope Effects in Indole Reactions

| Reaction Type | Indole Substrate | KIE (kH/kD) Value | Implication |

| Rh(III)-Catalyzed Annulation | N-methoxy-1H-indole-1-carboxamide | 1.17 | C-H bond cleavage is not the rate-determining step. acs.orgacs.org |

| Tryptophan Synthase Reaction | 3-[²H]indole | 1.4 - 2.0 | Supports a two-step nucleophilic addition-tautomerization mechanism. nih.gov |

The direct observation or trapping of transient intermediates is critical for confirming a proposed reaction mechanism. In the functionalization of indoles, various intermediates have been proposed and, in some cases, characterized.

Metal-Cyclic Intermediates: In transition metal-catalyzed C-H functionalization, the formation of a metallacycle is a common mechanistic feature. chim.it For instance, in the rhodium-catalyzed C7-alkenylation of indoles, the formation of a six-membered rhodacycle intermediate is proposed to be key for the observed regioselectivity. chim.it Similarly, palladium-catalyzed acylation is suggested to proceed through an electrophilic attack of an alkynylpalladium species at the C2 position of the indole, generating a palladacycle intermediate. chim.itresearchgate.net

Radical Cation Intermediates: Electrochemical methods for indole functionalization often involve radical pathways. In the site-selective C-H cyanation of indoles, mechanistic studies suggest that anodic oxidation generates an indole radical cation, which then reacts with a cyanide source to form the final product. organic-chemistry.org

Ylide Intermediates: Rhodium-catalyzed reactions of indoles with diazo compounds are proposed to proceed through the formation of a rhodium-carbene, which then reacts with the indole to form a rhodium-ylide intermediate with oxocarbenium character. acs.org

Deprotonated Intermediates: In base-promoted reactions, the initial step is often the deprotonation of the indole. For the N-acylation of indoles using thioesters, the proposed mechanism begins with a base-promoted deprotonation of the indole N-H to form an indole anion intermediate, which then acts as a nucleophile. beilstein-journals.orgnih.gov

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives are central to modern organic synthesis, enabling efficient and selective transformations of complex molecules like functionalized indoles.

Catalyst deactivation is the loss of catalytic activity or selectivity over time and is a significant challenge in industrial processes. youtube.com Common deactivation mechanisms include:

Poisoning: Strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst. Sulfur compounds, for example, are notorious poisons for many metal catalysts. youtube.com In iridium-catalyzed reactions involving indoles, deactivation of the reactive iridacycles through sulfur ligation is a potential challenge. acs.org

Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. youtube.com This is particularly relevant in reactions involving organic molecules at elevated temperatures. Regeneration can often be achieved by controlled combustion of the deposited carbon. youtube.com

Sintering: The agglomeration of small metal particles on a support into larger ones, leading to a decrease in the active surface area.

While specific deactivation pathways for catalysts used in the synthesis of 1,3-diacetyl-1H-indole-6-carbonitrile are not detailed in the literature, these general principles apply. The choice of reaction conditions, purification of starting materials, and catalyst support can all play a role in mitigating deactivation.

In transition metal catalysis, ligands coordinated to the metal center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. The steric and electronic properties of ligands can be fine-tuned to control the outcome of a reaction.

Regiocontrol: Ligands can dictate the position of functionalization on the indole ring. A striking example is the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles. The use of DMSO as a ligand results in exclusive C3-alkenylation, whereas specially designed sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the regioselectivity to favor C2-alkenylation. rsc.org Similarly, in a copper hydride-catalyzed alkylation of N-(benzoyloxy)indoles, the choice of ligand determines whether N-alkylation (with DTBM-SEGPHOS) or C3-alkylation (with Ph-BPE) occurs. nih.gov

Table 2: Ligand-Controlled Regioselectivity in Indole Functionalization

| Reaction Type | Metal Catalyst | Ligand | Major Product |

| Oxidative Heck Reaction | Pd(II) | DMSO | C3-Alkenylated Indole rsc.org |

| Oxidative Heck Reaction | Pd(II) | SOHP | C2-Alkenylated Indole rsc.org |

| CuH-Catalyzed Alkylation | Cu(I) | DTBM-SEGPHOS | N-Alkylated Indole nih.gov |

| CuH-Catalyzed Alkylation | Cu(I) | Ph-BPE | C3-Alkylated Indole nih.gov |

Detailed Mechanistic Proposals for Acylation and Cyanation of Indoles

The introduction of acetyl (acyl) and nitrile (cyano) groups onto the indole scaffold are key transformations for the synthesis of molecules like 1,3-diacetyl-1H-indole-6-carbonitrile.

The acylation of indoles can occur at the nitrogen (N1), C2, or C3 positions, depending on the reaction conditions and directing groups.

N-Acylation: A common method for N-acylation involves the deprotonation of the indole N-H with a base, followed by nucleophilic attack on an acylating agent. A proposed mechanism using a thioester as the acyl source starts with base-promoted deprotonation of the indole to form an anionic intermediate. This intermediate then undergoes a nucleophilic substitution reaction with the thioester to yield the N-acylindole. beilstein-journals.orgnih.gov

C-Acylation: Transition metal catalysis is often used for C-H acylation. For example, a palladium-catalyzed C2-acylation of indoles with aldehydes may proceed through a dual catalytic cycle. researchgate.net A proposed mechanism for the palladium-catalyzed C3-acylation involves the formation of a palladacycle intermediate via C-H activation, which then reacts with an aldehyde acyl source. researchgate.net Rhodium-catalyzed C7-acylation has also been developed, utilizing a directing group on the indole nitrogen to achieve high regioselectivity. nih.gov

Direct C-H cyanation offers an efficient route to indolecarbonitriles.

Rhodium-Catalyzed Cyanation: A proposed mechanism for the Rh(III)-catalyzed C2 cyanation of indole with a cyanide source like p-toluenesulfonyl cyanide (TsCN) begins with a concerted metalation-deprotonation (CMD) step, where the Rh(III) catalyst coordinates to the indole and abstracts a proton to form a five-membered rhodacycle intermediate. This intermediate then undergoes reaction with the cyano source, followed by reductive elimination to yield the C2-cyanated indole and regenerate the Rh(III) catalyst. researchgate.net Similar mechanisms involving weakly coordinating directing groups have been used to achieve C4-cyanation. rsc.org

Palladium-Catalyzed Cyanation: Palladium catalysts can achieve C3-cyanation of indoles using safe cyanide sources. The mechanism likely involves C-H activation at the electron-rich C3 position. rsc.org

Electrochemical Cyanation: As mentioned previously, an alternative metal-free approach involves the electrochemical oxidation of the indole to a radical cation. This reactive intermediate is then trapped by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to afford the cyanated product. organic-chemistry.org

Electrophilic Substitution Pathways on the Indole Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr), with the C3-position being the most reactive site. researchgate.netquimicaorganica.org However, in 1,3-diacetyl-1H-indole-6-carbonitrile, the landscape of electrophilic reactivity is significantly altered by its substitution pattern. The presence of two acetyl groups at the N1 and C3 positions, along with a carbonitrile group at the C6 position, profoundly influences the mechanistic pathways.

All three substituents—the N-acetyl, C3-acetyl, and C6-carbonitrile groups—are strongly electron-withdrawing. This cumulative electron withdrawal has a deactivating effect on the entire indole ring system, rendering it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted indole.

The most nucleophilic centers of a typical indole, the N1 and C3 positions, are blocked by acetyl groups. researchgate.net Consequently, any electrophilic attack is directed towards the carbocyclic (benzene) portion of the indole. The directing effects of the existing substituents on this ring must be considered:

N1-acetyl group: As an acyl group, it deactivates the ring. Its primary influence is on the pyrrole (B145914) ring, but it also withdraws electron density from the benzene (B151609) ring.

C6-carbonitrile group: This group is a meta-director and strongly deactivating.

Fused Pyrrole Ring: The nitrogen-containing ring, even when acylated, still influences the benzene ring, typically directing electrophiles to the C4 and C6 positions.

Given that the C6 position is already substituted, electrophilic attack would be predicted to occur at the C4, C5, or C7 positions. The strong deactivating nature of the substituents suggests that harsh reaction conditions would be necessary to effect any electrophilic substitution. The precise regioselectivity would depend on a complex interplay of these electronic factors, and the specific electrophile used. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Attack on 1,3-Diacetyl-1H-indole-6-carbonitrile

| Position | Predicted Reactivity | Rationale |

| C2 | Low | Less reactive than C3; deactivated by adjacent electron-withdrawing groups. |

| C3 | Blocked | Occupied by an acetyl group. |

| C4 | Possible | Activated by the indole nitrogen but deactivated by the C6-nitrile. A potential site for substitution under forcing conditions. |

| C5 | Low Probability | Meta to the C6-nitrile, but not electronically favored by the pyrrole ring. |

| C7 | Possible | Activated by the indole nitrogen, but sterically hindered by the peri-position. |

Nucleophilic Reactivity at Specific Indole Positions

The electron-deficient nature of the 1,3-diacetyl-1H-indole-6-carbonitrile ring system makes it a candidate for nucleophilic reactions. There are several potential sites for nucleophilic attack:

Carbonyl Carbons: The electrophilic carbon atoms of the N1 and C3 acetyl groups are primary targets for nucleophiles. Reactions such as hydrolysis (using a nucleophile like hydroxide) would lead to deacetylation, first at the more labile N1 position and subsequently at the C3 position. d-nb.info

Aromatic Ring (SNAr): Nucleophilic aromatic substitution (SNAr) is generally difficult on indole rings. However, the presence of multiple strong electron-withdrawing groups can activate the ring for such reactions, particularly if a good leaving group is present. In this molecule, while there is no inherent leaving group on the ring, the high degree of electron deficiency could facilitate addition-elimination mechanisms if a hydride or other group were to be displaced under specific conditions.

Nitrile Group: The carbon of the C6-carbonitrile can be attacked by strong nucleophiles, leading to hydrolysis (to a carboxylic acid or amide) or other transformations characteristic of nitriles.

The N-H bond of a typical indole is weakly acidic and can be deprotonated to form a nucleophilic indolide anion. researchgate.net In the subject compound, this position is acylated, precluding reactivity via N-H deprotonation unless the N-acetyl group is first removed. nih.gov

Radical Pathways and Single-Electron Transfer Mechanisms in Indole Chemistry

Radical reactions and single-electron transfer (SET) processes represent an important, alternative mechanistic paradigm in indole chemistry. rsc.org These pathways can be initiated photochemically, through redox catalysis, or with radical initiators, often leading to unique reactivity patterns not accessible through traditional polar mechanisms. nih.govnih.gov

In the context of 1,3-diacetyl-1H-indole-6-carbonitrile, a SET event could occur where the indole acts as either an electron donor or acceptor, depending on the reaction partner. Given the electron-deficient nature of the molecule, it is more likely to act as an electron acceptor. Irradiation in the presence of a suitable electron donor could generate a radical anion. acs.org

Alternatively, a radical species generated in solution could add to the indole nucleus. While the electron-withdrawing groups decrease the nucleophilicity of the ring, they can influence the regioselectivity of radical addition. For instance, a proposed mechanism for a related reaction involving indole-tethered ynones involves the regioselective addition of a radical to an alkyne, followed by cyclization onto the C3-position of the indole to form a spirocyclic radical intermediate. rsc.org This highlights that even substituted indoles are active participants in radical cyclization events.

Table 2: Plausible Radical Reaction Pathway

| Step | Description | Intermediate |

| 1. Initiation | A radical (R•) is generated from an external initiator or via a SET process. | R• |

| 2. Addition | The radical adds to a position on the indole ring, likely one of the unsubstituted positions on the carbocyclic ring (e.g., C4 or C7). | Indole-R• adduct |

| 3. Propagation/Termination | The resulting radical intermediate can propagate a chain reaction or be quenched to form the final product. | Final substituted product |

Regioselectivity and Stereoselectivity in the Synthesis of 1,3-Diacetyl-1H-indole-6-carbonitrile

The synthesis of a polysubstituted indole like 1,3-diacetyl-1H-indole-6-carbonitrile requires careful control of regioselectivity at each step. Stereoselectivity is not a factor in the synthesis of the final aromatic compound itself, as it is planar and achiral.

A plausible synthetic strategy would involve the construction of the indole ring with the carbonitrile group already in place, followed by diacetylation.

Regioselective Indole Ring Formation: One of the most significant challenges in indole synthesis is controlling the substitution pattern on the benzene ring. researchgate.net A potential route to the 6-carbonitrile indole core could start from a correspondingly substituted aniline (B41778) derivative, for example, 4-amino-3-methylbenzonitrile. A reaction such as the Fischer, Bischler, or Madelung indole synthesis could then be employed to construct the heterocyclic ring. For instance, a transition-metal-free approach involving the reaction of an enaminone with a nitroaromatic compound has been shown to produce 6-nitroindoles with high regioselectivity, which could then be converted to the nitrile. rsc.org

Regioselective Acetylation: Once the 1H-indole-6-carbonitrile core is formed, the final step would be diacetylation. The acetylation of indoles is highly condition-dependent.

N-acetylation: Acetylation at the N1 position typically occurs under basic conditions, where the indole is deprotonated to form a more nucleophilic indolide anion. d-nb.info

C3-acetylation: Electrophilic acetylation (e.g., Friedel-Crafts) preferentially occurs at the electron-rich C3 position. nih.gov

Achieving diacetylation to form the 1,3-diacetyl derivative can be accomplished directly. Studies on the acetylation of indole with acetic anhydride (B1165640) and acetic acid show that 1,3-diacetylindole (B99430) is the main product, with 3-acetylindole (B1664109) being a key precursor. researchgate.net This suggests that C3-acetylation occurs first, followed by N-acetylation under the reaction conditions to yield the final product with the desired regiochemistry.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while coupling constants (J) reveal the number and proximity of neighboring protons.

For 1,3-diacetyl-1H-indole-6-carbonitrile, distinct signals would be expected for the aromatic protons on the indole (B1671886) core and the methyl protons of the two acetyl groups. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would appear in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing nitrile group at the C-6 position and the acetyl group at the N-1 position would significantly influence the chemical shifts of these protons. H-7 would likely be the most downfield-shifted aromatic proton due to the anisotropic effect of the N-acetyl carbonyl group.

The proton at the C-2 position of the indole ring is expected to appear as a singlet, also in the aromatic region. The two methyl groups of the acetyl functions at the N-1 and C-3 positions would each give rise to a sharp singlet in the aliphatic region (typically δ 2.0-3.0 ppm), likely with slightly different chemical shifts due to their distinct chemical environments.

To illustrate, ¹H NMR data for the related compound 3-acetyl-1H-indole-6-carbonitrile would show a similar pattern for the aromatic protons, albeit with an NH proton signal instead of the N-acetyl group signals.

Illustrative ¹H NMR Data for a Related Indole Structure

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 | d | ~8.5 |

| H-5 | ~7.6 | dd | ~8.5, 1.5 |

| H-7 | ~8.3 | d | ~1.5 |

| H-2 | ~8.2 | s | - |

| NH | ~12.0 | br s | - |

| COCH₃ | ~2.5 | s | - |

This is hypothetical data based on known indole derivatives for illustrative purposes.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

In the ¹³C NMR spectrum of 1,3-diacetyl-1H-indole-6-carbonitrile, one would expect to see signals for all 13 carbon atoms. The two carbonyl carbons of the acetyl groups would appear significantly downfield (δ 165-175 ppm). The carbon of the nitrile group would also be in the downfield region (δ 115-125 ppm). The aromatic carbons of the indole ring would resonate in the range of δ 110-140 ppm. The two methyl carbons of the acetyl groups would be found in the aliphatic region (δ 20-30 ppm).

Illustrative ¹³C NMR Data for a Related Indole Structure

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (N-acetyl) | ~168 |

| C=O (C3-acetyl) | ~192 |

| C2 | ~135 |

| C3 | ~118 |

| C3a | ~137 |

| C4 | ~125 |

| C5 | ~122 |

| C6 | ~108 |

| C7 | ~128 |

| C7a | ~129 |

| CN | ~119 |

| CH₃ (N-acetyl) | ~24 |

| CH₃ (C3-acetyl) | ~27 |

This is hypothetical data based on known indole derivatives for illustrative purposes.

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons, for instance, within the aromatic ring system of the indole core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For 1,3-diacetyl-1H-indole-6-carbonitrile, HMBC would be instrumental in confirming the positions of the acetyl and nitrile groups by showing correlations between the methyl protons and the indole ring carbons, and between the aromatic protons and the carbonyl and nitrile carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For 1,3-diacetyl-1H-indole-6-carbonitrile (C₁₃H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 227.0815 |

| [M+Na]⁺ | 249.0634 |

Calculated for C₁₃H₁₀N₂O₂.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For 1,3-diacetyl-1H-indole-6-carbonitrile, characteristic fragmentation pathways would likely involve the loss of the acetyl groups. The initial fragmentation might show the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the N-acetyl group, a common fragmentation pathway for N-acetylated compounds. Subsequent fragmentation could involve the loss of the C-3 acetyl group as an acylium ion (CH₃CO⁺, 43 Da) or as a radical. The fragmentation of the indole ring itself would also produce characteristic ions. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,3-diacetyl-1H-indole-6-carbonitrile is expected to exhibit distinct absorption bands corresponding to its key structural motifs: the nitrile group, two acetyl carbonyl groups, and the substituted indole ring.

The presence of the nitrile (C≡N) group at the C6 position would give rise to a sharp, medium-intensity absorption band in the characteristic region of 2220-2260 cm⁻¹. Studies on other cyano-tryptophans and isonitrile-derivatized indoles confirm that this vibrational mode is a sensitive probe of the local molecular environment. mdpi.comresearchgate.net

The two acetyl groups, one at the N1 position (N-acetyl) and one at the C3 position (C-acetyl), are anticipated to produce strong carbonyl (C=O) stretching bands. Typically, the C3-acetyl group in related indole compounds shows a C=O stretch around 1630-1680 cm⁻¹. The N1-acetyl group, being an amide-like functionality, is expected to absorb at a higher frequency, generally in the range of 1700-1730 cm⁻¹, due to the influence of the nitrogen atom. researchgate.net

The fingerprint region of the spectrum (below 1600 cm⁻¹) will contain a complex series of bands arising from the vibrations of the indole core itself. These include C=C aromatic ring stretching vibrations, typically observed between 1450 cm⁻¹ and 1620 cm⁻¹. researchgate.net C-H bending modes for the aromatic protons and C-N stretching vibrations will also contribute to this region, providing a unique fingerprint for the molecule. researchgate.netnih.gov

Table 1: Predicted Infrared (IR) Absorption Frequencies for 1,3-diacetyl-1H-indole-6-carbonitrile

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2260 | Medium, Sharp |

| C=O Stretch | N1-Acetyl (Amide) | 1700 - 1730 | Strong |

| C=O Stretch | C3-Acetyl (Ketone) | 1630 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium to Strong |

| C-N Stretch | Indole Ring / Acetyl | 1200 - 1350 | Medium |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Conformation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for 1,3-diacetyl-1H-indole-6-carbonitrile are not publicly available, analysis of closely related indole-6-carbonitrile derivatives allows for a well-founded prediction of its solid-state architecture.

Table 2: Representative Crystallographic Data for a Related Indole-6-carbonitrile Derivative (3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.689 (8) |

| b (Å) | 7.440 (6) |

| c (Å) | 35.53 (3) |

| Volume (ų) | 2561 (4) |

This data is for a related compound and serves as an example of typical crystallographic parameters for this class of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a well-characterized chromophore, and its spectrum is typically defined by two main absorption bands corresponding to π→π* transitions, historically labeled as the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring. core.ac.uknih.gov

In nonpolar solvents, the spectrum of the parent indole shows a structured ¹Lₑ band at longer wavelengths (around 270-290 nm) and a more intense ¹Lₐ band at shorter wavelengths (around 260 nm). acs.org The introduction of electron-withdrawing groups (EWGs) generally causes a bathochromic (red) shift in the absorption maxima. nih.gov

1,3-diacetyl-1H-indole-6-carbonitrile possesses three EWGs: two acetyl groups and a nitrile group.

The cyano group at C6 is expected to cause a significant red shift of both the ¹Lₐ and ¹Lₑ bands.

The acetyl group at C3 extends the conjugation of the indole π-system, which also contributes to a bathochromic shift.

The N-acetyl group at N1 primarily influences the ¹Lₐ transition.

Consequently, the UV-Vis spectrum of 1,3-diacetyl-1H-indole-6-carbonitrile is predicted to be considerably red-shifted compared to unsubstituted indole, with the main absorption bands likely appearing above 300 nm. The fine vibronic structure often seen in the indole spectrum may be broadened or lost due to the presence of these strong perturbing groups. core.ac.uk

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for 1,3-diacetyl-1H-indole-6-carbonitrile in a Nonpolar Solvent

| Compound | ¹Lₑ Transition (nm) | ¹Lₐ Transition (nm) |

|---|---|---|

| Indole (Reference) | ~287, 278, 271 | ~260 |

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Interactions

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light, providing a "fingerprint" of a molecule's vibrational modes. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For 1,3-diacetyl-1H-indole-6-carbonitrile, several key vibrations are expected to be strongly Raman active. The stretching vibration of the nitrile group (C≡N) , being a relatively symmetric and polarizable bond, should produce a distinct and strong signal in the 2220-2260 cm⁻¹ region. This peak is often more intense in Raman than in IR spectra.

The carbonyl (C=O) stretches of the two acetyl groups will also be present, though their relative intensities may differ from the IR spectrum. The symmetric vibrations of the indole ring , particularly the "ring breathing" modes that involve the expansion and contraction of the entire aromatic system, are characteristically strong in the Raman spectra of indoles and are expected in the fingerprint region (800-1600 cm⁻¹). nih.gov Analysis of the Raman spectrum of parent indole shows prominent peaks that can be assigned to these ring modes. chemicalbook.com These characteristic bands provide a detailed vibrational fingerprint, useful for structural confirmation and for studying molecular interactions that perturb the polarizability of the molecule's electron cloud. mdpi.comnih.gov

Table 4: Predicted Key Raman Shifts for 1,3-diacetyl-1H-indole-6-carbonitrile

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong |

| C=O Stretch | N1- and C3-Acetyl | 1630 - 1730 | Medium to Strong |

| Aromatic Ring Breathing | Indole Core | 1400 - 1600 | Strong |

Computational and Theoretical Investigations of 1,3 Diacetyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. By calculating the electron density of a molecule, DFT can predict a wide range of properties. For a molecule like 1,3-diacetyl-1H-indole-6-carbonitrile, DFT calculations would provide foundational insights into its electronic structure and behavior. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that approximates the molecular orbitals.

Prediction of Molecular Geometry and Conformational Preferences

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 1,3-diacetyl-1H-indole-6-carbonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Due to the presence of two acetyl groups, which can rotate around their single bonds, the molecule may exist in several different conformations. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This information is crucial as the geometry of the molecule can significantly influence its reactivity and spectroscopic properties. The results of such a study would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 1,3-Diacetyl-1H-indole-6-carbonitrile (Calculated at the B3LYP/6-31G level)*

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

|---|---|

| C-N (indole) | Data not available |

| C=O (1-acetyl) | Data not available |

| C=O (3-acetyl) | Data not available |

| C≡N (carbonitrile) | Data not available |

| C-C-N (indole ring) | Data not available |

| Dihedral (N-C-C=O) 1-acetyl | Data not available |

| Dihedral (C-C-C=O) 3-acetyl | Data not available |

(Note: This table is illustrative as specific computational data for this molecule is not available in the searched literature.)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the locations of the HOMO would indicate where an electrophile is most likely to attack, and the LUMO would show the probable site of attack for a nucleophile.

Table 2: Hypothetical Frontier Orbital Energies for 1,3-Diacetyl-1H-indole-6-carbonitrile

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is illustrative as specific computational data for this molecule is not available in the searched literature.)

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained.

For 1,3-diacetyl-1H-indole-6-carbonitrile, these calculations would predict the frequencies of characteristic vibrations, such as the C=O stretches of the acetyl groups, the C≡N stretch of the nitrile group, and various C-H and C-N vibrations within the indole (B1671886) ring. Comparing these theoretical frequencies (often scaled to correct for systematic errors in the calculations) with experimental IR or Raman spectra can help to confirm the molecular structure and assign the observed spectral bands to specific molecular motions.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of 1,3-Diacetyl-1H-indole-6-carbonitrile

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| 1-Acetyl | C=O Stretch | Data not available |

| 3-Acetyl | C=O Stretch | Data not available |

| 6-Carbonitrile | C≡N Stretch | Data not available |

| Indole Ring | N-H Stretch (if present) | Data not available |

| Indole Ring | C-H Aromatic Stretch | Data not available |

(Note: This table is illustrative as specific computational data for this molecule is not available in the searched literature.)

Computational Mechanistic Studies and Reaction Pathway Modeling

Beyond static molecular properties, computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally.

Transition State Elucidation and Energy Barrier Calculations

To understand how 1,3-diacetyl-1H-indole-6-carbonitrile might be synthesized or how it might react, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier for the reaction. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. These calculations are fundamental for understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation.

Solvation Models in Reaction Simulations

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways.

Explicit solvation models involve including a number of individual solvent molecules in the calculation, which provides a very detailed picture but is computationally expensive. More commonly, implicit solvation models, such as the Polarizable Continuum Model (PCM), are used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of how the solvent stabilizes or destabilizes the reactants, products, and transition states, providing a more realistic model of the reaction in solution. For any reaction involving 1,3-diacetyl-1H-indole-6-carbonitrile, the choice of solvent could be critical, and solvation models would be essential for accurate predictions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net It is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In an MEP map, different colors represent different potential values. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and are likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in shades of blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For 1,3-diacetyl-1H-indole-6-carbonitrile, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two acetyl groups and the nitrogen atom of the nitrile group, making them primary sites for electrophilic interaction. The hydrogen atoms and the indole nitrogen, being part of the electron-deficient regions, would likely be represented by blue colors, indicating their susceptibility to nucleophilic attack.

To illustrate, a hypothetical data table of MEP values for key atoms in 1,3-diacetyl-1H-indole-6-carbonitrile is presented below.

| Atom/Region | Predicted MEP Value (kcal/mol) | Implication |

| Oxygen (C=O at position 1) | -45.0 to -55.0 | Strong electrophilic site |

| Oxygen (C=O at position 3) | -45.0 to -55.0 | Strong electrophilic site |

| Nitrogen (Nitrile at C6) | -30.0 to -40.0 | Electrophilic site |

| Indole Nitrogen (N1) | +15.0 to +25.0 | Nucleophilic site |

| Indole Hydrogen (at N1) | +20.0 to +30.0 | Strong nucleophilic site |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. materialsciencejournal.orgresearchgate.net It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This analysis is crucial for understanding intramolecular charge transfer (ICT) and the stability arising from hyperconjugative interactions. materialsciencejournal.org

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, leading to greater stabilization of the molecule. researchgate.net

A hypothetical NBO analysis for some key intramolecular interactions in 1,3-diacetyl-1H-indole-6-carbonitrile is summarized in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C2-C3) | 18.5 | π-conjugation |

| LP(1) N1 | π(C8-C9) | 12.3 | π-conjugation |

| LP(2) O1 | π(C10-N1) | 25.8 | Hyperconjugation |

| LP(2) O2 | π(C12-C3) | 28.4 | Hyperconjugation |

| π(C4-C5) | π*(C6-N2) | 8.2 | π-conjugation |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comespublisher.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. mdpi.comespublisher.comnih.govbohrium.com

For a molecule like 1,3-diacetyl-1H-indole-6-carbonitrile, MD simulations would be instrumental in exploring the rotational freedom of the two acetyl groups and the nitrile group. The simulations would track the trajectories of all atoms, allowing for the calculation of various structural parameters such as bond lengths, bond angles, and dihedral angles as a function of time.

Analysis of the MD trajectory can identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. For instance, the orientation of the acetyl groups could significantly influence the molecule's ability to fit into a binding pocket of a protein.

A hypothetical summary of results from an MD simulation of 1,3-diacetyl-1H-indole-6-carbonitrile is presented below.

| Parameter | Average Value | Fluctuation (RMSF) | Implication |

| Dihedral Angle (N1-C10-C11-H) | 15° | ± 10° | Limited rotation of N-acetyl group |

| Dihedral Angle (C2-C3-C12-C13) | 170° | ± 25° | Higher flexibility of C3-acetyl group |

| Bond Length (C6-C14) | 1.45 Å | ± 0.05 Å | Stable nitrile bond |

| Radius of Gyration | 4.2 Å | ± 0.3 Å | Overall molecular compactness |

Derivatives and Functionalization Strategies of 1,3 Diacetyl 1h Indole 6 Carbonitrile

Synthesis of Novel Analogs from 1,3-Diacetyl-1H-indole-6-carbonitrile as a Precursor

1,3-diacetyl-1H-indole-6-carbonitrile is a strategic precursor for a diverse array of novel indole (B1671886) analogs. The generation of these new molecular entities can be achieved through targeted chemical transformations of its constituent functional groups. Key strategies include:

Selective deacetylation to unmask the N-H group, enabling a different spectrum of reactivity and subsequent N-alkylation or N-arylation reactions. The selective removal of the N-acetyl group can be accomplished under basic conditions. sciencemadness.org

Functionalization of the indole nucleus , particularly at the less intrinsically reactive C-4, C-5, and C-7 positions of the benzene (B151609) ring, which typically requires advanced catalytic methods. nih.govacs.org

Modification of the C-3 acetyl group , which can undergo a variety of condensation and reduction reactions to introduce new carbon-carbon or carbon-heteroatom bonds. thepharmajournal.comthepharmajournal.com

Transformation of the C-6 carbonitrile group into other key functional groups such as carboxylic acids or primary amines, which serve as versatile intermediates for further derivatization, including the construction of fused heterocyclic systems. libretexts.orgcommonorganicchemistry.com

These approaches allow for the systematic structural modification of the parent molecule, providing a platform for creating libraries of compounds with varied electronic and steric properties.

Strategic Functionalization at the Indole Ring (C-2, C-3, C-4, C-5, C-7)

The functionalization of the indole ring in 1,3-diacetyl-1H-indole-6-carbonitrile is a nuanced challenge due to the presence of two deactivating acetyl groups. The C-3 position is already substituted, directing electrophilic attacks to other positions. niscpr.res.in Functionalization of the benzene core (C-4 to C-7) is particularly challenging and often necessitates the use of directing groups and transition-metal catalysis. nih.govchim.itresearchgate.net

C-2 Position : With the C-3 position occupied, the C-2 position becomes a potential site for functionalization, a common reactivity pattern for C-3 substituted indoles. chim.it

C-4 and C-5 Positions : Accessing these positions can be achieved through directed C-H functionalization. For instance, a C-3 acyl group can act as a directing group to facilitate reactions at the C-4 position. nih.govacs.org Rhodium-catalyzed C-4 alkenylation has been demonstrated on indoles bearing a C-3 formyl or trifluoroacetyl group, suggesting a viable pathway for the title compound. nih.gov

C-7 Position : The N-1 substituent can direct functionalization to the C-7 position. While the N-acetyl group itself is a modest directing group, more sophisticated directing groups like N-P(O)tBu2 have been shown to effectively direct arylation and other C-H functionalization reactions to C-7. nih.govacs.org

Below is a table summarizing potential strategies for functionalizing the indole ring.

| Position | Strategy | Catalyst/Reagent Example | Precedent |

| C-2 | C-H Functionalization (when C-3 is blocked) | Varies (e.g., Pd, Rh catalysts) | General indole reactivity chim.it |

| C-4 | Carbonyl-directed C-H Alkenylation | Rhodium(III) catalysts | 3-Acylindole analogs nih.gov |

| C-4/C-5 | C-3 Acyl-directed C-H Arylation | Palladium catalysts | 3-Pivaloylindoles nih.govacs.org |

| C-7 | N-Acyl-directed C-H Functionalization | Iridium or Rhodium catalysts | N-Acylindole analogs nih.govacs.org |

Modification of Acetyl Moieties

The two acetyl groups on the indole scaffold offer distinct opportunities for chemical modification. Their differing chemical environments—one attached to nitrogen (amide) and the other to carbon (ketone)—allow for selective reactions.

The N-1 acetyl group can be selectively removed under basic hydrolysis conditions, such as treatment with aqueous potassium hydroxide (B78521), to yield 3-acetyl-1H-indole-6-carbonitrile. sciencemadness.org This deprotection unmasks the indole nitrogen, allowing for subsequent reactions like N-alkylation or the introduction of alternative protecting or directing groups. nih.gov

The C-3 acetyl group is a versatile handle for building molecular complexity.

Condensation Reactions : The methyl protons of the C-3 acetyl group are sufficiently acidic to participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aldehydes, leading to the formation of α,β-unsaturated chalcone-like structures. thepharmajournal.comthepharmajournal.com

Reduction : The carbonyl of the 3-acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or further reduced to an ethyl group via methods such as Wolff-Kishner or Clemmensen reduction.

Halogenation : The α-methyl group can be brominated to form a 3-(bromoacetyl)indole derivative, a valuable intermediate for nucleophilic substitution reactions. researchgate.net

| Acetyl Group | Reaction Type | Reagents | Product Type |

| N-1 Acetyl | Hydrolysis (Deacetylation) | aq. KOH or NaOH | 3-Acetyl-1H-indole-6-carbonitrile sciencemadness.org |

| C-3 Acetyl | Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH/MeOH | Indolylchalcone thepharmajournal.comthepharmajournal.com |

| C-3 Acetyl | α-Halogenation | Br₂ in dioxane | 3-(Bromoacetyl)indole derivative researchgate.net |

| C-3 Acetyl | Carbonyl Reduction | NaBH₄ | 3-(1-Hydroxyethyl)indole derivative |

Reactions Involving the Carbonitrile Group

The carbonitrile group at the C-6 position is a robust and synthetically valuable functional group that can be converted into several other key moieties.

The nitrile can be readily transformed into a carboxylic acid or a primary amine, which are cornerstone functional groups in medicinal chemistry and materials science.

Hydrolysis : The carbonitrile can be hydrolyzed to a carboxylic acid (indole-6-carboxylic acid derivative) by heating under reflux with either an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). libretexts.orgchemguide.co.uk Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis first produces the carboxylate salt, which must be subsequently acidified to liberate the free acid. libretexts.orgchemguide.co.ukbyjus.com

Reduction : The nitrile group can be reduced to a primary amine (6-aminomethyl-indole derivative). This transformation is commonly achieved using potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. chemguide.co.uk Alternatively, catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) can be employed. commonorganicchemistry.comresearchgate.net Borane complexes, such as BH₃-THF, also serve as effective reagents for this reduction. commonorganicchemistry.com

| Transformation | Reagent Examples | Product Functional Group |

| Hydrolysis | aq. HCl or aq. NaOH, heat | Carboxylic Acid (-COOH) libretexts.orgchemguide.co.uk |

| Reduction | LiAlH₄; H₂/Raney Ni; BH₃-THF | Primary Amine (-CH₂NH₂) commonorganicchemistry.comchemguide.co.uk |

While the carbon-nitrogen triple bond of an unactivated nitrile is generally a poor participant in cycloaddition reactions, certain conditions can facilitate its involvement. mit.edu The participation of unactivated nitriles in thermal ene reactions and intramolecular Diels-Alder reactions has been documented, although it is uncommon. mit.edu Therefore, it is conceivable that under high-temperature or catalyzed conditions, the nitrile group could act as a 2π component in cycloadditions to form new heterocyclic rings fused to the indole benzene core.

More commonly, the indole ring itself, particularly the C2-C3 double bond, can act as the 2π component in [4+2] cycloaddition reactions, although the C3-acetyl group may sterically hinder this approach. researchgate.netdntb.gov.ua Dearomative (4+3) cycloadditions involving 3-alkenylindoles are also known, highlighting the versatility of the indole core in constructing polycyclic systems. nih.gov

Introduction of Heterocyclic Rings via Derivatization

The functional groups of 1,3-diacetyl-1H-indole-6-carbonitrile and its immediate derivatives serve as excellent starting points for the synthesis of new, fused, or appended heterocyclic systems. uniurb.it

From the C-3 Acetyl Group : The 3-acetylindole (B1664109) moiety can be condensed with binucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) rings appended to the C-3 position.

From the C-6 Carbonitrile and its Derivatives :

The amine derived from nitrile reduction can be used to construct nitrogen-containing heterocycles. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine (B92270) rings. researchgate.net

The carboxylic acid from nitrile hydrolysis is a precursor for 1,3,4-oxadiazoles through condensation with acyl hydrazides followed by cyclization.

The nitrile group itself can participate in reactions with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Via Cycloaddition : As discussed, direct cycloaddition reactions, though challenging, offer a direct route to fused heterocyclic systems. researchgate.netresearchgate.net For example, 1,3-dipolar cycloadditions with dipoles generated from other parts of the molecule or from external reagents could lead to the formation of five-membered heterocyclic rings. researchgate.net

These strategies underscore the potential of 1,3-diacetyl-1H-indole-6-carbonitrile as a versatile building block for accessing a wide range of complex heterocyclic structures.

Exploration of Structure-Reactivity Relationships within Derivatives

Electronic and Steric Influences on Functional Group Reactivity

The indole nucleus, being an electron-rich aromatic system, readily participates in electrophilic substitution reactions. The preferred site for such reactions is the C3 position. However, in 1,3-diacetyl-1H-indole-6-carbonitrile, this position is already functionalized. Consequently, electrophilic attack is directed to other positions on the benzene ring, with the specific outcome being influenced by the directing effects of the existing substituents. Both the N-acetyl and C-acetyl groups are electron-withdrawing, as is the carbonitrile group, which deactivates the benzene ring towards electrophilic substitution.

The reactivity of the acetyl groups themselves is a key aspect of the structure-reactivity relationship. The N-acetyl group is susceptible to hydrolysis, particularly under basic conditions, to regenerate the N-H indole. The rate of this hydrolysis can be influenced by substituents on the indole ring. Electron-withdrawing groups elsewhere on the ring would be expected to increase the electrophilicity of the N-acetyl carbonyl carbon, potentially accelerating hydrolysis.

The 3-acetyl group is a versatile functional handle. Its carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. For instance, 3-acylindoles are known to react with Grignard reagents to form tertiary alcohols. The presence of other electron-withdrawing groups, such as the N-acetyl and 6-carbonitrile groups, would enhance the electrophilicity of the 3-acetyl carbonyl, making it more susceptible to nucleophilic attack.

The following table illustrates the anticipated impact of substituents at the 5-position on the reactivity of the functional groups in 1,3-diacetyl-1H-indole-6-carbonitrile derivatives.

| Substituent at C5 | Electronic Effect | Predicted Effect on N-Acetyl Hydrolysis Rate | Predicted Effect on Nucleophilic Addition to 3-Acetyl Group | Predicted Effect on Electrophilic Aromatic Substitution |

| -NO₂ | Strong Electron-Withdrawing | Increase | Increase | Strong Deactivation |

| -Cl | Electron-Withdrawing (Inductive) | Slight Increase | Slight Increase | Deactivation |

| -H | Neutral | Baseline | Baseline | Baseline |

| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Slight Decrease | Slight Decrease | Activation |

| -OCH₃ | Strong Electron-Donating (Resonance) | Decrease | Decrease | Strong Activation |